molecular formula C16H19N3O3 B14482441 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 65349-00-0

1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B14482441
CAS No.: 65349-00-0
M. Wt: 301.34 g/mol
InChI Key: OBFKFQXKPXNFIC-UHFFFAOYSA-N
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Description

1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety, which contributes to its unique chemical and biological properties .

Preparation Methods

The synthesis of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione typically involves a multi-step process. One common synthetic route begins with the condensation of o-phenylene diamine and urea to form 2-oxo benzimidazole. This intermediate is then halogenated using POCl3 and phenol crystals to yield 2-chlorobenzimidazole. The final step involves the reaction of 2-chlorobenzimidazole with 4-phenylpiperazine under specific conditions to produce the target compound .

Chemical Reactions Analysis

1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with NBS can yield brominated derivatives of the compound .

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotoninergic and dopaminergic receptors, which play a crucial role in modulating neurological activity. This interaction can lead to the inhibition of abnormal neuronal firing, thereby exerting its anticonvulsant effects .

Comparison with Similar Compounds

1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione can be compared to other similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives. These compounds share a similar arylpiperazine scaffold, which is crucial for their biological activity. this compound stands out due to its unique pyrrolidine-2,5-dione core, which contributes to its distinct pharmacological profile .

Properties

CAS No.

65349-00-0

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H19N3O3/c20-14-6-7-15(21)19(14)12-16(22)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

OBFKFQXKPXNFIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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